UMI-77-d4

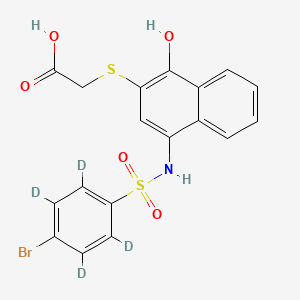

Descripción

Propiedades

Fórmula molecular |

C18H14BrNO5S2 |

|---|---|

Peso molecular |

472.4 g/mol |

Nombre IUPAC |

2-[4-[(4-bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid |

InChI |

InChI=1S/C18H14BrNO5S2/c19-11-5-7-12(8-6-11)27(24,25)20-15-9-16(26-10-17(21)22)18(23)14-4-2-1-3-13(14)15/h1-9,20,23H,10H2,(H,21,22)/i5D,6D,7D,8D |

Clave InChI |

WUGANDSUVKXMEC-KDWZCNHSSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SCC(=O)O)[2H])[2H])Br)[2H] |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Br |

Origen del producto |

United States |

Foundational & Exploratory

UMI-77: A Technical Guide to its Mcl-1 Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of UMI-77, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). The information presented herein is intended to support researchers and drug development professionals in their exploration of Mcl-1 inhibition as a therapeutic strategy.

Introduction to UMI-77 and Mcl-1

Myeloid cell leukemia-1 (Mcl-1) is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway.[1] Overexpression of anti-apoptotic proteins like Mcl-1 is a common survival mechanism in many human cancers, making them attractive targets for therapeutic intervention.[2] UMI-77 is a novel, selective small-molecule inhibitor that was developed through structure-based chemical modifications of a lead compound identified via high-throughput screening.[3] It binds to the BH3-binding groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic proteins and inducing apoptosis.[3][4][5]

Binding Affinity and Selectivity Profile

The binding affinity and selectivity of UMI-77 for Mcl-1 and other anti-apoptotic Bcl-2 family members have been determined using various biochemical and biophysical methods, most notably fluorescence polarization (FP)-based binding assays.[4]

Quantitative Binding Data

The following table summarizes the binding affinities of UMI-77 for various Bcl-2 family proteins, highlighting its selectivity for Mcl-1.

| Target Protein | Binding Affinity (Ki) in μM | Fold Selectivity vs. Mcl-1 |

| Mcl-1 | 0.49 | 1x |

| A1/Bfl-1 | 5.33 | ~11x |

| Bcl-w | 8.19 | ~17x |

| Bcl-2 | 23.83 | ~49x |

| Bcl-xL | 32.99 | ~67x |

Data compiled from multiple sources.[4][6]

Mechanism of Action

UMI-77 exerts its pro-apoptotic effects by competitively binding to the BH3-binding groove of Mcl-1. This occupation of the binding groove prevents Mcl-1 from sequestering pro-apoptotic "BH3-only" proteins and the effector proteins Bax and Bak.[3][4] The release of Bax and Bak leads to their activation, subsequent mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, caspase activation and apoptosis.[3][4] Co-immunoprecipitation experiments have confirmed that UMI-77 effectively blocks the heterodimerization of Mcl-1 with both Bax and Bak in cellular contexts.[3][4]

UMI-77 disrupts the Mcl-1/Bax/Bak interaction, leading to apoptosis.

Experimental Protocols

The determination of UMI-77's binding affinity and selectivity relies on robust and reproducible experimental methodologies.

Fluorescence Polarization (FP)-Based Binding Assay

This competitive binding assay is a primary method for quantifying the interaction between UMI-77 and Mcl-1.

Principle: The assay measures the change in polarization of fluorescently labeled BH3 peptides upon binding to a target protein. Small, unbound fluorescent peptides rotate rapidly, resulting in low polarization. When bound to a larger protein, their rotation slows, and polarization increases. An unlabeled competitor, such as UMI-77, will displace the fluorescent peptide, causing a decrease in polarization.

Detailed Protocol:

-

Reagents and Preparation:

-

Recombinant Bcl-2 family proteins (Mcl-1, Bcl-2, Bcl-xL, Bcl-w, A1/Bfl-1).

-

Fluorescently labeled BH3 peptide (e.g., FAM-BID).

-

UMI-77 stock solution in DMSO.

-

Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 µg/ml bovine gamma globulin, 0.02% sodium azide.

-

-

Assay Procedure:

-

A fixed concentration of the target protein and the fluorescently labeled BH3 peptide are pre-incubated in the assay buffer. The concentrations are optimized based on the Kd of the protein-peptide interaction.[7]

-

Serial dilutions of UMI-77 (or other test compounds) in DMSO are added to the protein/probe complex in a microplate (e.g., black, low-binding 384-well plate).

-

The plate is incubated at room temperature for a sufficient period (e.g., 2-3 hours) to reach equilibrium.

-

The fluorescence polarization is measured using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 530 nm emission for FAM).

-

-

Data Analysis:

-

The polarization values are plotted against the logarithm of the inhibitor concentration.

-

The resulting sigmoidal dose-response curve is fitted using a nonlinear regression model to determine the IC50 value.

-

The IC50 is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent ligand and its Kd for the target protein.

-

Workflow for determining binding affinity using fluorescence polarization.

Conclusion

UMI-77 is a well-characterized small-molecule inhibitor of Mcl-1 with a binding affinity in the sub-micromolar range and a clear selectivity profile against other anti-apoptotic Bcl-2 family members. Its mechanism of action, involving the disruption of critical protein-protein interactions within the apoptotic pathway, is well-documented. The experimental protocols outlined in this guide provide a foundation for the continued investigation and development of UMI-77 and other Mcl-1 inhibitors.

References

- 1. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

UMI-77 as a Ku70/80 Inhibitor: A Technical Guide to its Role in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMI-77 has recently been identified as a novel small-molecule inhibitor of the Ku70/80 heterodimer, a critical component of the classical non-homologous end-joining (c-NHEJ) pathway for DNA double-strand break (DSB) repair. By directly targeting the Ku70/80 complex, UMI-77 presents a promising strategy for sensitizing cancer cells to DNA damaging agents. This technical guide provides an in-depth overview of UMI-77's mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

It is important to note that UMI-77 has also been extensively characterized as an inhibitor of Mcl-1, a member of the Bcl-2 family of apoptosis regulators. While this guide focuses on its role as a Ku70/80 inhibitor, researchers should be aware of its potential polypharmacology when designing and interpreting experiments.

Data Presentation

Quantitative Data for UMI-77 as a Ku70/80 Inhibitor

| Parameter | Value | Assay | Source |

| IC50 | 2.3 µM | Fluorescence Polarization-based DNA binding assay | [1](--INVALID-LINK--) |

Quantitative Data for UMI-77 as an Mcl-1 Inhibitor

| Parameter | Value | Assay | Cell Lines | Source |

| Ki | 490 nM | Fluorescence Polarization-based binding assay | - | [2](--INVALID-LINK--) |

| IC50 | 3.4 µM | WST-8 cell growth inhibition | BxPC-3 | [2](--INVALID-LINK--) |

| IC50 | 4.4 µM | WST-8 cell growth inhibition | Panc-1 | [2](--INVALID-LINK--) |

| IC50 | 12.5 µM | WST-8 cell growth inhibition | MiaPaCa-2 | [2](--INVALID-LINK--) |

| IC50 | 16.1 µM | WST-8 cell growth inhibition | AsPC-1 | [2](--INVALID-LINK--) |

| IC50 | 5.5 µM | WST-8 cell growth inhibition | Capan-2 | [2](--INVALID-LINK--) |

Experimental Protocols

Fluorescence Polarization-based DNA Binding Assay for Ku70/80 Inhibition

This assay is used to determine the IC50 value of UMI-77 for the inhibition of Ku70/80 binding to a fluorescently labeled DNA probe.

Materials:

-

Purified recombinant human Ku70/80 protein

-

Fluorescently labeled double-stranded DNA (dsDNA) probe (e.g., 5'-FAM-GCTGTCACCGGATGCGCA-3' annealed to its complementary strand)

-

UMI-77

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT, 0.1 mg/mL BSA)

-

384-well black, flat-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of UMI-77 in assay buffer.

-

In a 384-well plate, add a constant concentration of Ku70/80 protein (e.g., 10 nM) to each well.

-

Add the serially diluted UMI-77 or vehicle control (DMSO) to the wells.

-

Incubate for 30 minutes at room temperature.

-

Add a constant concentration of the fluorescently labeled dsDNA probe (e.g., 5 nM) to all wells.

-

Incubate for 1 hour at room temperature, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).

-

Plot the fluorescence polarization values against the logarithm of the UMI-77 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Ku70/80-UMI-77 Interaction

SPR is employed to characterize the direct binding of UMI-77 to the Ku70/80 complex in real-time.

Materials:

-

Purified recombinant human Ku70/80 protein

-

UMI-77

-

SPR instrument and sensor chips (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5)

Procedure:

-

Immobilize the Ku70/80 protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a series of concentrations of UMI-77 in running buffer.

-

Inject the different concentrations of UMI-77 over the immobilized Ku70/80 surface and a reference flow cell.

-

Monitor the binding events in real-time by measuring the change in response units (RU).

-

After each injection, regenerate the sensor surface using the regeneration solution.

-

Analyze the resulting sensorgrams using appropriate software to determine the binding kinetics (association and dissociation rate constants) and affinity (equilibrium dissociation constant, KD).

GFP-Based Non-Homologous End Joining (NHEJ) Reporter Assay

This cell-based assay quantifies the efficiency of the NHEJ pathway in the presence of UMI-77.[3]

Materials:

-

Mammalian cell line stably expressing a GFP-based NHEJ reporter construct (e.g., pEJ-GFP)

-

I-SceI expression vector

-

UMI-77

-

Transfection reagent

-

Flow cytometer

Procedure:

-

Seed the NHEJ reporter cell line in a multi-well plate.

-

Treat the cells with various concentrations of UMI-77 or vehicle control for a predetermined time (e.g., 24 hours).

-

Co-transfect the cells with the I-SceI expression vector to induce double-strand breaks in the reporter construct.

-

Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.

-

Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.

-

A decrease in the percentage of GFP-positive cells in the presence of UMI-77 indicates inhibition of the NHEJ pathway.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is used to detect DNA strand breaks at the single-cell level. Inhibition of Ku70/80 by UMI-77 is expected to increase the level of unrepaired DNA breaks after treatment with a DNA damaging agent.[1][4]

Materials:

-

Cancer cell line of interest

-

DNA damaging agent (e.g., bleomycin or etoposide)

-

UMI-77

-

Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescence microscope and image analysis software

Procedure:

-

Treat cells with the DNA damaging agent in the presence or absence of UMI-77 for a specified time.

-

Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.

-

Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the tail length and intensity using image analysis software. An increase in the comet tail moment in cells treated with the DNA damaging agent and UMI-77 compared to the damaging agent alone indicates inhibition of DNA repair.

γH2AX Foci Formation Assay

This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks. Inhibition of DNA repair by UMI-77 should lead to a persistence of γH2AX foci.[5][6]

Materials:

-

Cancer cell line of interest

-

DNA damaging agent (e.g., ionizing radiation or bleomycin)

-

UMI-77

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope and image analysis software

Procedure:

-

Grow cells on coverslips and treat with the DNA damaging agent in the presence or absence of UMI-77.

-

Fix the cells at different time points after treatment.

-

Permeabilize the cells and block non-specific antibody binding.

-

Incubate with the primary anti-γH2AX antibody.

-

Incubate with the fluorescently labeled secondary antibody.

-

Mount the coverslips with DAPI.

-

Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. A sustained high number of foci in the presence of UMI-77 after DNA damage indicates impaired DNA repair.

Visualizations

Signaling Pathway

Caption: The classical non-homologous end-joining (c-NHEJ) pathway and the inhibitory action of UMI-77.

Experimental Workflow

Caption: A typical experimental workflow for characterizing UMI-77 as a Ku70/80 inhibitor.

Logical Relationship

Caption: The logical relationship of UMI-77's mechanism of action in inhibiting DNA repair.

References

- 1. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Ku70/80 ring in Non-Homologous End-Joining: easy to slip on, hard to remove [imrpress.com]

- 3. Analysis of DNA Double-strand Break (DSB) Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to UMI-77 and the Rationale for its Deuterated Analog, UMI-77-d4, for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

UMI-77 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a key regulator of apoptosis and a validated target in various malignancies.[1][2][3][4] This technical guide provides a comprehensive overview of UMI-77's mechanism of action, its demonstrated efficacy in preclinical in vivo models, and a detailed examination of the potential advantages of its deuterated analog, UMI-77-d4, for enhanced in vivo applications. While direct comparative in vivo data for this compound is not yet publicly available, this guide extrapolates from the established principles of deuterated pharmaceuticals to present a compelling case for its potential to offer an improved pharmacokinetic and metabolic profile. This document is intended to serve as a valuable resource for researchers considering the use of Mcl-1 inhibitors in their preclinical and clinical research.

UMI-77: A Selective Mcl-1 Inhibitor

UMI-77 was identified through high-throughput screening as a selective inhibitor of Mcl-1.[1][3] It binds to the BH3-binding groove of Mcl-1, thereby disrupting the interaction between Mcl-1 and pro-apoptotic proteins such as Bax and Bak.[1][3][4] This disruption liberates Bax and Bak, leading to their activation, subsequent cytochrome c release from the mitochondria, and ultimately, caspase-dependent apoptosis.[1][4]

Mechanism of Action

The primary mechanism of action of UMI-77 involves the direct inhibition of Mcl-1's anti-apoptotic function. By binding to Mcl-1, UMI-77 prevents it from sequestering pro-apoptotic proteins, tipping the cellular balance towards apoptosis.[1][3][4] Recent studies have also suggested that UMI-77 can induce mitophagy, the selective autophagic removal of mitochondria, which may contribute to its therapeutic effects in other disease contexts such as renal fibrosis.[5]

Signaling Pathway of UMI-77-Induced Apoptosis

References

- 1. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitophagy induced by UMI-77 preserves mitochondrial fitness in renal tubular epithelial cells and alleviates renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

UMI-77: A Potent Inducer of MCL-1 Dependent Mitophagy

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth overview of the small molecule UMI-77 and its role in inducing mitophagy, the selective autophagic clearance of mitochondria. UMI-77, originally developed as a BH3-mimetic to inhibit the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1) in cancer cells, has been identified as a potent and specific activator of mitophagy.[1][2][3][4] Unlike many conventional mitophagy inducers that rely on causing mitochondrial damage, UMI-77 operates through a distinct mechanism, making it a valuable tool for research and a potential therapeutic agent for diseases associated with mitochondrial dysfunction.[1][2][5]

Core Mechanism of Action: Targeting MCL-1

UMI-77 induces mitophagy by modulating the function of MCL-1, an anti-apoptotic protein of the BCL-2 family located on the outer mitochondrial membrane.[1][2] In its canonical anti-apoptotic role, MCL-1 sequesters pro-apoptotic proteins like BAX and BAK. UMI-77, acting as a BH3-mimetic, disrupts this interaction.[2][5] This disruption frees MCL-1 to act as a mitophagy receptor. MCL-1 possesses a LC3-interacting region (LIR) motif, enabling it to directly bind to LC3A on the autophagosome membrane.[2][5][6] UMI-77 enhances the interaction between MCL-1 and LC3A, thereby recruiting the autophagic machinery to the mitochondria to initiate mitophagy.[2][5][6] This process is independent of apoptosis at sub-lethal doses and does not require prior mitochondrial damage.[2][4]

This MCL-1 dependent pathway distinguishes UMI-77 from other mitophagy mechanisms. Crucially, studies have shown that UMI-77-induced mitophagy is independent of the well-characterized PINK1/Parkin pathway, which is typically activated by mitochondrial depolarization.[7][8] However, the process is dependent on core autophagy machinery, as it is abrogated in ATG5 knockout cells.[9]

Quantitative Data Presentation

The effects of UMI-77 have been quantified across various experimental models. The tables below summarize key findings.

Table 1: In Vitro Effects of UMI-77 on Mitophagy Markers and Cell Viability

| Cell Line | Concentration | Duration | Observed Effect | Reference |

| HEK293T, HeLa | 5 µM | 12 h | No significant change in mitochondrial membrane potential (vs. CCCP which causes depolarization). | [1] |

| HeLa WT | 5 µM | 12 h | Increased interaction between MCL-1 and LC3A detected by PLA. | [9] |

| MEF WT | 5 µM | 12-24 h | Decreased levels of mitochondrial protein Tim23. | [9] |

| BxPC-3 | 3.4 µM (IC50) | 4 days | Inhibition of cell growth. | [10] |

| Panc-1 | 4.4 µM (IC50) | 4 days | Inhibition of cell growth. | [10] |

| MiaPaCa-2 | 12.5 µM (IC50) | 4 days | Inhibition of cell growth. | [10] |

Table 2: In Vivo Effects of UMI-77 on Mitophagy and Disease Markers

| Animal Model | Dosage | Outcome | Key Findings | Reference |

| Adult Mice (Hippocampus) | Chronic Systemic Admin. | Increased Mitophagy | Significantly lowered TOM20 levels; increased LC3B-II/LC3B-I ratio. | [11] |

| UUO Mice (Renal Fibrosis) | 10 mg/kg (i.p.) every other day | Ameliorated Renal Fibrosis | Reduced mitochondrial damage, ROS, and suppressed TGF-β1/Smad signaling. | [12][13] |

| APP/PS1 Mice (Alzheimer's) | Not Specified | Improved Cognitive Function | Reversed molecular and behavioral phenotypes; reduced Aβ plaque deposition. | [2][3][5] |

| MRL/lpr Mice (Lupus Nephritis) | Not Specified | Alleviated Lupus Nephritis | Lowered expression of inflammatory genes (Il1b, Tnfa, Ccl5) and collagen I. | [14][15] |

Key Signaling Pathways and Downstream Effects

The primary pathway initiated by UMI-77 is the MCL-1/LC3A axis. This targeted induction of mitophagy has significant downstream consequences, particularly in disease models characterized by mitochondrial dysfunction and inflammation. In the context of renal fibrosis, UMI-77-mediated mitophagy attenuates the production of reactive oxygen species (ROS) and suppresses the pro-fibrotic TGF-β1/Smad signaling pathway.[7][12] This, in turn, reduces apoptosis in tubular epithelial cells and mitigates inflammatory infiltration, ultimately alleviating fibrosis.[7][12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols based on published studies.

In Vitro Mitophagy Induction and Analysis

This workflow outlines the key steps for assessing the impact of UMI-77 on mitophagy in cultured cells.

-

Cell Culture and Treatment:

-

Culture cell lines such as HeLa, HEK293T, or Mouse Embryonic Fibroblasts (MEFs) in appropriate media (e.g., DMEM supplemented with 10% FBS).[1][10]

-

Treat cells with a sub-lethal dose of UMI-77 (e.g., 5 µM) for a specified duration (e.g., 12-24 hours). Include vehicle (DMSO) and positive controls (e.g., 10 µM CCCP for mitochondrial depolarization) where appropriate.[1]

-

-

Western Blotting for Mitophagy Markers:

-

Lyse cells and separate proteins by SDS-PAGE.

-

Transfer to a PVDF membrane and probe with primary antibodies against mitochondrial proteins (e.g., TOM20, TIM23, Cox II) and autophagy markers (e.g., LC3B).[1][9][11]

-

Use a loading control like Tubulin or GAPDH for normalization.[1][15]

-

A decrease in mitochondrial protein levels and an increase in the LC3B-II/LC3B-I ratio are indicative of mitophagy.[11]

-

-

Immunofluorescence and Co-localization:

-

Fix cells and permeabilize them.

-

Incubate with primary antibodies for a mitochondrial marker (e.g., TOM20, green fluorescence) and a lysosomal marker (e.g., LAMP1, red fluorescence).[8][13]

-

Analyze using fluorescence microscopy. Increased co-localization (yellow puncta) of mitochondria and lysosomes indicates mitolysosome formation.

-

-

Flow Cytometry for Mitochondrial Membrane Potential:

In Vivo Mitophagy Induction in Animal Models

-

Animal Model: Use appropriate mouse models, such as C57BL/6 for renal fibrosis studies (unilateral ureteral obstruction model) or APP/PS1 transgenic mice for Alzheimer's disease studies.[5][13]

-

Dosing Regimen: Administer UMI-77 via intraperitoneal (i.p.) injection. A typical dose is 10 mg/kg every other day, starting immediately after disease induction.[13]

-

Tissue Analysis: After the treatment period, harvest tissues (e.g., kidney, brain) for further analysis.[5][13]

-

Immunohistochemistry: Stain tissue sections for markers of fibrosis (e.g., Masson's trichrome), inflammation (e.g., CD3), or specific proteins.[14][15]

-

Western Blot: Analyze protein levels of mitophagy and disease markers from tissue homogenates.[15]

-

Transmission Electron Microscopy (TEM): Visualize mitochondrial morphology and the presence of mitophagosomes (double-membraned structures engulfing mitochondria) in tissue ultra-thin sections.[8][13]

-

Conclusion

UMI-77 represents a novel class of mitophagy inducers that operates through a specific, MCL-1 dependent mechanism without causing overt mitochondrial damage. Its ability to safely and effectively activate mitochondrial quality control has been demonstrated in various cell and animal models, highlighting its therapeutic potential for a range of pathologies, including neurodegenerative diseases and organ fibrosis. The detailed mechanisms and protocols outlined in this guide provide a foundation for further research into the biological roles of MCL-1 mediated mitophagy and the development of UMI-77 and its derivatives as targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological targeting of MCL-1 promotes mitophagy and improves disease pathologies in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting MCL1 to induce mitophagy is a potential therapeutic strategy for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Mitophagy induced by UMI-77 preserves mitochondrial fitness in renal tubular epithelial cells and alleviates renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Induced Mitophagy Promotes Cell Cycle Re-Entry in Adult Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

UMI-77: A Deep Dive into its Role in Bax/Bak Dependent Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor UMI-77 and its mechanism of action in inducing programmed cell death, specifically through the Bax/Bak-dependent apoptotic pathway. UMI-77 is a selective inhibitor of Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] Overexpression of Mcl-1 is a common feature in various cancers, contributing to tumor survival and resistance to conventional therapies.[2] UMI-77 represents a promising therapeutic strategy by directly targeting this key survival protein, thereby reactivating the cell's intrinsic apoptotic machinery.

Core Mechanism of Action: Unleashing the Apoptotic Effectors

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Mcl-1, Bcl-2, and Bcl-xL) and pro-apoptotic members. The pro-apoptotic proteins are further divided into the "effectors" (Bax and Bak) and the "BH3-only" proteins (like Bim, Puma, and Noxa).[4][5]

Under normal physiological conditions, anti-apoptotic proteins such as Mcl-1 sequester the effector proteins Bax and Bak, preventing their activation and subsequent oligomerization.[6][4][7] This sequestration acts as a crucial checkpoint, preventing unwarranted cell death.

UMI-77 functions as a BH3 mimetic, specifically targeting the BH3-binding groove of the Mcl-1 protein.[3][8][9] By binding to this groove with a high affinity, UMI-77 competitively displaces pro-apoptotic proteins, most notably the effector proteins Bax and Bak, that are sequestered by Mcl-1.[7][8][9][10]

The release of Bax and Bak from Mcl-1 is the critical initiating step for apoptosis.[8][9] Once liberated, Bax and Bak undergo a conformational change, leading to their activation.[8][11] Activated Bax and Bak then oligomerize on the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[12][13][14] This permeabilization results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, including cytochrome c and Smac/DIABLO.[8][9][10][15][16]

In the cytosol, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome, which in turn recruits and activates caspase-9, an initiator caspase.[17] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of programmed cell death.[8][9][10][17][18] The Bax/Bak-dependent nature of UMI-77-induced apoptosis has been confirmed in studies using murine embryonic fibroblasts deficient in both Bax and Bak, which showed significantly reduced apoptosis when treated with UMI-77.[8][9]

Quantitative Data Summary

The efficacy and selectivity of UMI-77 have been characterized through various biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: Binding Affinity of UMI-77 to Bcl-2 Family Proteins

| Protein | Binding Affinity (Ki, µM) |

| Mcl-1 | 0.49[7][8][9] |

| BFL-1/A1 | 5.33[7] |

| Bcl-w | 8.19[7] |

| Bcl-2 | 23.83[7] |

| Bcl-xL | 32.99[7] |

Table 2: UMI-77 IC50 Values for Cell Growth Inhibition in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (µM) |

| BxPC-3 | 3.4[3][8] |

| Panc-1 | 4.4[3][8] |

| Capan-2 | 5.5[3] |

| MiaPaCa-2 | 12.5[3][8] |

| AsPC-1 | 16.1[3][8] |

Table 3: Time- and Dose-Dependent Induction of Apoptosis by UMI-77 in Panc-1 Cells

| Treatment | 24 hours (% Apoptotic Cells) | 48 hours (% Apoptotic Cells) |

| 5 µM UMI-77 | 15%[8] | 21%[8] |

| 10 µM UMI-77 | 21%[8] | 49%[8] |

Signaling Pathways and Experimental Workflows

Visual representations of the signaling cascade and common experimental procedures are provided below to further elucidate the mechanism and study of UMI-77.

Caption: UMI-77 induced apoptosis signaling pathway.

Caption: Co-Immunoprecipitation workflow to detect Mcl-1/Bak disruption.

Caption: Annexin V/PI apoptosis assay workflow.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to characterize the effects of UMI-77.

Cell Viability Assay (WST-8)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of UMI-77 on cell proliferation.

-

Materials:

-

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of UMI-77 in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the UMI-77 dilutions (including a DMSO vehicle control).

-

Incubate the plate for the desired time period (e.g., 4 days).[3]

-

Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[3]

-

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following UMI-77 treatment.[19][20]

-

Materials:

-

Cells treated with UMI-77 or vehicle control.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

-

Phosphate-Buffered Saline (PBS).

-

Flow cytometer.

-

-

Procedure:

-

Induce apoptosis by treating cells with various concentrations of UMI-77 for specific durations (e.g., 24 and 48 hours).[8]

-

Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[19]

-

Co-Immunoprecipitation (Co-IP)

This protocol is used to demonstrate that UMI-77 disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bax or Bak.[8][21]

-

Materials:

-

Cells treated with UMI-77 (e.g., 4 µM for 24h in BxPC-3 cells) or vehicle control.[8]

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Anti-Mcl-1 antibody for immunoprecipitation.

-

Protein A/G magnetic beads.

-

Anti-Bax and anti-Bak antibodies for Western blotting.

-

-

Procedure:

-

Treat cells with UMI-77 or DMSO.

-

Lyse the cells on ice and clear the lysate by centrifugation.

-

Pre-clear the lysate with Protein A/G beads.

-

Incubate a portion of the lysate with the anti-Mcl-1 antibody overnight at 4°C. Save a small aliquot as "input".

-

Add Protein A/G beads to capture the antibody-protein complexes. Incubate for 2-4 hours.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using primary antibodies against Bak (or Bax) and Mcl-1. A reduced amount of Bak/Bax co-precipitated with Mcl-1 in the UMI-77 treated sample indicates disruption of the interaction.[8][21]

-

Cytochrome c Release Assay

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of MOMP.

-

Materials:

-

Cells treated with UMI-77 or vehicle control.

-

Mitochondria/Cytosol Fractionation Kit.

-

Anti-cytochrome c antibody.

-

Antibodies for loading controls (e.g., anti-COX IV for mitochondrial fraction, anti-GAPDH for cytosolic fraction).

-

-

Procedure:

-

Treat cells (e.g., Panc-1) with UMI-77 for 24 hours.[11]

-

Harvest the cells and wash with cold PBS.

-

Perform subcellular fractionation according to the manufacturer's protocol to separate the cytosolic and mitochondrial fractions.

-

Determine the protein concentration of each fraction.

-

Analyze equal amounts of protein from both fractions by SDS-PAGE and Western blotting.

-

Probe the membrane with an anti-cytochrome c antibody. An increased signal for cytochrome c in the cytosolic fraction of UMI-77-treated cells indicates its release from the mitochondria.[11]

-

Caspase-3 Activation Assay

This protocol measures the activity of caspase-3, a key executioner caspase.

-

Materials:

-

Cells treated with UMI-77 or vehicle control.

-

Caspase-3 Activity Assay Kit (colorimetric or fluorometric).

-

Cell lysis buffer.

-

Microplate reader.

-

-

Procedure:

-

Treat cells (e.g., BxPC-3) with UMI-77 for 24 hours.[11]

-

Lyse the cells and collect the supernatant after centrifugation.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Quantify the increase in caspase-3 activity relative to the control. This can be confirmed by Western blot analysis for cleaved caspase-3 and its substrate, PARP.[11][18]

-

Conclusion

UMI-77 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Mcl-1.[8][9] Its mechanism of action is centered on disrupting the sequestration of the pro-apoptotic effector proteins Bax and Bak by Mcl-1.[8][9][10] This disruption liberates Bax and Bak, leading to their activation, mitochondrial outer membrane permeabilization, and the subsequent activation of the intrinsic caspase cascade, culminating in apoptosis.[8][9][22] The dependence of UMI-77-induced apoptosis on Bax and Bak highlights its specific mechanism of targeting a key node in the cell death machinery. These findings underscore the therapeutic potential of Mcl-1 inhibitors like UMI-77 for cancers that are dependent on Mcl-1 for survival, providing a strong rationale for their continued investigation and development.[9]

References

- 1. apexbt.com [apexbt.com]

- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 7. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UMI-77 primes glioma cells for TRAIL-induced apoptosis by unsequestering Bim and Bak from Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mcl-1 promotes survival of thymocytes by inhibition of Bak in a pathway separate from Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Key role for Bak activation and Bak-Bax interaction in the apoptotic response to vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Physiological and Pharmacological Control of BAK, BAX, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytochrome c release from mitochondria proceeds by a two-step process - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Investigating UMI-77 in Pancreatic Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical efficacy and mechanism of action of UMI-77, a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), in various pancreatic cancer models. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key signaling pathways involved in UMI-77's anti-tumor activity.

Core Findings: UMI-77's Efficacy in Pancreatic Cancer

UMI-77 has demonstrated significant potential as a therapeutic agent against pancreatic cancer by selectively targeting Mcl-1, a key survival protein frequently overexpressed in this malignancy. In preclinical studies, UMI-77 has been shown to inhibit cancer cell growth, induce apoptosis, and suppress tumor progression in vivo.

Quantitative Data Summary

The anti-tumor effects of UMI-77 have been quantified across various pancreatic cancer cell lines and in a xenograft model. The following tables summarize the key efficacy data.

Table 1: In Vitro Cell Growth Inhibition of Pancreatic Cancer Cell Lines by UMI-77

| Cell Line | IC50 (µM) |

| BxPC-3 | 3.4[1] |

| Panc-1 | 4.4[1] |

| Capan-2 | 5.5[1] |

| MiaPaCa-2 | 12.5[1] |

| AsPC-1 | 16.1[1] |

Table 2: Induction of Apoptosis in Panc-1 Cells by UMI-77

| UMI-77 Concentration (µM) | Treatment Duration (hours) | Early Apoptotic Cells (%) |

| 5 | 24 | 15[2] |

| 10 | 24 | 21[2] |

| 5 | 48 | 21[2] |

| 10 | 48 | 49[2] |

Table 3: In Vivo Efficacy of UMI-77 in a BxPC-3 Xenograft Model

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Day of Measurement |

| UMI-77 (60 mg/kg, i.v.) | 5 consecutive days/week for 2 weeks | 65[3] | Day 19 |

| UMI-77 (60 mg/kg, i.v.) | 5 consecutive days/week for 2 weeks | 56[3] | Day 22 |

Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction

UMI-77 functions as a BH3 mimetic, binding to the BH3-binding groove of Mcl-1 with a high affinity (Ki of 490 nM)[2][4]. This action disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bax and Bak[2][4]. The release of Bax and Bak from Mcl-1 sequestration leads to their activation and subsequent initiation of the intrinsic apoptotic pathway. This process involves the release of cytochrome c from the mitochondria and the activation of caspase-3, ultimately leading to programmed cell death[2][4].

Experimental Protocols

The following sections provide a general overview of the key experimental methodologies used to investigate UMI-77 in pancreatic cancer models. For detailed, step-by-step protocols, it is recommended to consult the primary research articles.

Cell Culture

-

Cell Lines: Human pancreatic cancer cell lines AsPC-1, BxPC-3, Panc-1, MiaPaCa-2, and Capan-2 were utilized[1].

-

Culture Media: AsPC-1, BxPC-3, and Capan-2 cells were cultured in RPMI-1640 medium. Panc-1 and MiaPaCa-2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM)[1].

-

Supplements: All media were supplemented with 10% Fetal Bovine Serum (FBS)[1].

-

Incubation: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Growth Inhibition Assay (WST-8 Assay)

This assay was used to determine the half-maximal inhibitory concentration (IC50) of UMI-77.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

UMI-77 in Glioma Research: A Technical Guide to Unlocking Apoptotic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malignant gliomas, particularly glioblastoma, remain one of the most challenging cancers to treat, characterized by aggressive growth and profound resistance to conventional therapies. A key mechanism of this resistance is the evasion of apoptosis, a programmed cell death pathway critical for eliminating cancerous cells. The anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) is frequently overexpressed in glioma, acting as a significant barrier to effective treatment. This technical guide provides an in-depth overview of UMI-77, a small molecule inhibitor of Mcl-1, and its application in sensitizing glioma cells to apoptosis, particularly in combination with TNF-related apoptosis-inducing ligand (TRAIL). This document details the mechanism of action, provides comprehensive experimental protocols, and presents quantitative data to support the use of UMI-77 as a powerful tool in preclinical glioma research.

Introduction: The Challenge of Apoptosis Evasion in Glioma

Gliomas employ multiple strategies to circumvent apoptosis. One of the most critical is the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family. Mcl-1, a prominent member of this family, sequesters pro-apoptotic proteins like Bim and Bak, preventing them from initiating the mitochondrial or intrinsic pathway of apoptosis.[1] High levels of Mcl-1 have been correlated with poor prognosis and resistance to therapy in glioma patients.

Tumor Necrosis Factor-related apoptosis-inducing ligand (TRAIL) is a promising therapeutic agent as it can selectively induce apoptosis in cancer cells with minimal toxicity to normal cells.[1] However, many glioma cell lines exhibit resistance to TRAIL-induced apoptosis, limiting its clinical utility.[1] Overcoming this resistance is a key goal in developing effective glioma therapies.

UMI-77: A Selective Mcl-1 Inhibitor

UMI-77 is a small molecule designed to specifically inhibit the function of Mcl-1. It binds to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins.[1] This action effectively "primes" the cancer cells for apoptosis by liberating key initiators of the intrinsic apoptotic pathway.

Mechanism of Action: UMI-77 and TRAIL Synergy

The combination of UMI-77 and TRAIL has been shown to synergistically induce apoptosis in glioma cells that are otherwise resistant to TRAIL alone.[1] The mechanism involves a crosstalk between the extrinsic (TRAIL-mediated) and intrinsic (mitochondrial) apoptotic pathways.

-

Extrinsic Pathway Initiation: TRAIL binds to its death receptors (DR4/DR5) on the surface of glioma cells, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8.[1]

-

Crosstalk to the Intrinsic Pathway: Activated caspase-8 cleaves Bid into its truncated form, tBid.

-

Mcl-1 Inhibition by UMI-77: UMI-77 binds to Mcl-1, causing the release of the pro-apoptotic proteins Bim and Bak.[1]

-

Activation of the Intrinsic Pathway: The released Bak, along with tBid, translocates to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[1]

-

Apoptosis Execution: Activated caspase-3 cleaves a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

Quantitative Data

The efficacy of UMI-77, alone and in combination with TRAIL, has been quantified in various glioma cell lines.

Table 1: IC50 Values of UMI-77 in Glioma Cell Lines

| Cell Line | IC50 of UMI-77 (µM) |

| U87 | ~10 |

| U251 | ~15 |

| A172 | ~12 |

Data derived from MTT assays performed after 48 hours of treatment.[2]

Table 2: Effect of UMI-77 and TRAIL on Glioma Cell Viability

| Treatment | U87 Cell Viability (%) | A172 Cell Viability (%) |

| Control | 100 | 100 |

| UMI-77 (8 µM) | ~85 | ~90 |

| TRAIL (30 ng/ml for U87, 10 ng/ml for A172) | ~95 | ~98 |

| UMI-77 (8 µM) + TRAIL | ~40 | ~55 |

Cell viability was assessed by MTT assay after 24 hours of pre-treatment with UMI-77 followed by 24 hours of co-treatment with TRAIL.[2]

Table 3: Induction of Apoptosis by UMI-77 and TRAIL

| Treatment | Apoptotic Cells (%) in U87 | Apoptotic Cells (%) in A172 |

| Control | < 5 | < 5 |

| UMI-77 (8 µM) | ~10 | ~8 |

| TRAIL (30 ng/ml for U87, 10 ng/ml for A172) | ~8 | ~7 |

| UMI-77 (8 µM) + TRAIL | ~50 | ~45 |

Apoptosis was quantified by Annexin V-FITC/PI staining and flow cytometry after treatment as described in Table 2.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of UMI-77 in glioma research.

Cell Culture

-

Cell Lines: Human glioma cell lines U87, U251, and A172.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Procedure:

-

Seed glioma cells (5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of UMI-77 and/or TRAIL for the desired duration (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed glioma cells in 6-well plates and treat with UMI-77 and/or TRAIL.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

JC-1 Mitochondrial Membrane Potential Assay

This assay uses the fluorescent dye JC-1 to measure the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and apoptosis.

-

Procedure:

-

Treat glioma cells with UMI-77 and/or TRAIL.

-

Incubate the cells with JC-1 staining solution (10 µg/mL) for 20 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the fluorescence using a fluorescence microscope or flow cytometer. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

-

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins involved in the signaling pathway.

-

Reagents & Antibodies:

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Primary antibodies:

-

Mcl-1 (e.g., Rabbit mAb, Cell Signaling Technology, #4572, 1:1000)

-

Bim (e.g., Rabbit mAb, Cell Signaling Technology, #2933, 1:1000)

-

Bak (e.g., Rabbit pAb, Cell Signaling Technology, #3814, 1:1000)

-

Cleaved Caspase-3 (e.g., Rabbit mAb, Cell Signaling Technology, #9661, 1:1000)

-

PARP (e.g., Rabbit mAb, Cell Signaling Technology, #9542, 1:1000)

-

GAPDH or β-actin (loading control, 1:5000)

-

-

HRP-conjugated secondary antibodies.

-

-

Procedure:

-

Lyse treated cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions, such as the interaction between Mcl-1 and Bak or Bim.

-

Buffer Recipe (Co-IP Lysis Buffer): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

-

Procedure:

-

Lyse treated cells in Co-IP lysis buffer.

-

Pre-clear the lysate with Protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., Mcl-1) overnight at 4°C.

-

Add Protein A/G agarose beads to pull down the antibody-protein complex.

-

Wash the beads several times with lysis buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins (e.g., Bak, Bim).

-

Upstream Regulation of Mcl-1 in Glioma

The high expression of Mcl-1 in glioma is driven by various upstream signaling pathways and transcription factors. Understanding these regulatory mechanisms provides additional targets for therapeutic intervention.

-

ELK4: The ETS transcription factor ELK4 has been identified as a critical regulator of Mcl-1 expression in glioma. Downregulation of ELK4 leads to reduced Mcl-1 levels and increased sensitivity to apoptosis.[1][3]

-

p300: The histone acetyltransferase p300 can acetylate Mcl-1, which enhances its stability by promoting its interaction with the deubiquitinase USP9X.[4]

Downstream Effectors of Apoptosis

The activation of caspase-3, the primary executioner caspase, leads to the cleavage of a multitude of cellular proteins, culminating in apoptosis. Key substrates in glioma cells include:

-

PARP: Cleavage of PARP by caspase-3 is a hallmark of apoptosis.

-

ICAD/DFF45: Cleavage of the inhibitor of caspase-activated DNase (ICAD) releases CAD, which then translocates to the nucleus and fragments DNA.

-

Structural Proteins: Caspase-3 cleaves cytoskeletal proteins, leading to changes in cell morphology and detachment.

Conclusion and Future Directions

UMI-77 represents a promising tool for preclinical glioma research, effectively sensitizing resistant glioma cells to TRAIL-induced apoptosis by inhibiting Mcl-1. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to incorporate UMI-77 into their studies. Future research should focus on in vivo studies to evaluate the efficacy and safety of UMI-77 and TRAIL combination therapy in animal models of glioma. Furthermore, exploring the combination of UMI-77 with other therapeutic modalities, such as radiation and other chemotherapeutic agents, may lead to even more effective treatment strategies for this devastating disease. The investigation of upstream regulators of Mcl-1 also presents novel avenues for therapeutic intervention in glioma.

References

- 1. ELK4 neutralization sensitizes glioblastoma to apoptosis through downregulation of the anti-apoptotic protein Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]

- 3. ELK4 neutralization sensitizes glioblastoma to apoptosis through downregulation of the anti-apoptotic protein Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interplay between protein acetylation and ubiquitination controls MCL1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

UMI-77: A Technical Guide for Pharmacokinetic and Pharmacodynamic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UMI-77, a selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), for use in pharmacokinetic (PK) and pharmacodynamic (PD) studies. This document consolidates key data on its biological activity, outlines detailed experimental protocols, and visualizes its mechanism of action.

Core Concepts: Pharmacokinetics and Pharmacodynamics

UMI-77 has been investigated in preclinical models, primarily focusing on its potential as an anti-cancer agent, particularly in pancreatic cancer.[1][2] While comprehensive in vivo pharmacokinetic data remains limited in publicly available literature, existing studies provide foundational knowledge for further research.

Pharmacokinetic Profile

A crucial aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. For UMI-77, in vitro studies have shown moderate metabolic stability.

| Parameter | Value | Species | Matrix | Notes |

| Half-life (t½) | 45 minutes | Mouse | Liver Microsomes | This in vitro data suggests a moderate rate of metabolic clearance.[1] |

Note: Detailed in vivo pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and volume of distribution for UMI-77 have not been extensively reported in the reviewed scientific literature.

In Vivo Dosing and Tolerability

In a xenograft model of human pancreatic cancer (BxPC-3) in SCID mice, UMI-77 has been administered intravenously.

| Species | Dose | Route of Administration | Dosing Schedule | Observation |

| SCID Mice | 60 mg/kg | Intravenous (i.v.) | 5 consecutive days per week for 2 weeks | Effective tumor growth inhibition was observed with no significant toxicity or weight loss.[1] |

| SCID Mice | 80 mg/kg | Intravenous (i.v.) | 5 consecutive days per week for 2 weeks | Severe weight loss (>20%) was observed, indicating this dose exceeded the maximum tolerated dose (MTD).[1] |

Pharmacodynamic Profile

UMI-77 functions as a BH3 mimetic, selectively binding to the BH3-binding groove of Mcl-1 with a high affinity.[1][2] This action disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bax and Bak, leading to the induction of the intrinsic apoptotic pathway.[1][2]

| Parameter | Value | Cell Lines | Notes |

| Binding Affinity (Ki) for Mcl-1 | 490 nM | - | Demonstrates high selectivity for Mcl-1 over other Bcl-2 family members.[1][2] |

| IC50 (Cell Growth Inhibition) | 3.4 µM | BxPC-3 (Pancreatic Cancer) | UMI-77 shows potent inhibition of cell growth in sensitive pancreatic cancer cell lines.[1] |

| 4.4 µM | Panc-1 (Pancreatic Cancer) | ||

| 12.5 µM | MiaPaCa-2 (Pancreatic Cancer) | ||

| 16.1 µM | AsPC-1 (Pancreatic Cancer) |

Pharmacodynamic effects observed in preclinical models include:

-

Induction of Apoptosis: UMI-77 induces apoptosis in a time- and dose-dependent manner.[1]

-

Cytochrome c Release: Treatment with UMI-77 leads to the release of cytochrome c from the mitochondria into the cytosol.[1][2]

-

Caspase-3 Activation: The release of cytochrome c subsequently activates caspase-3, a key executioner caspase in the apoptotic cascade.[1][2]

-

Modulation of Apoptotic Proteins: In vivo, UMI-77 treatment in a BxPC-3 xenograft model resulted in a significant decrease in the anti-apoptotic protein survivin and an enhancement of pro-apoptotic markers.[1]

Signaling Pathways and Experimental Workflows

UMI-77 Mechanism of Action: Intrinsic Apoptotic Pathway

The following diagram illustrates the signaling pathway through which UMI-77 induces apoptosis.

Experimental Workflow: In Vivo Xenograft Study

This diagram outlines the typical workflow for assessing the in vivo efficacy of UMI-77 in a pancreatic cancer xenograft model.

References

Cellular Pathways Modulated by UMI-77 Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMI-77 is a novel small-molecule inhibitor that selectively targets the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a key regulator of cell survival and apoptosis.[1][2] Overexpression of Mcl-1 is implicated in the pathogenesis and chemoresistance of various malignancies, including pancreatic cancer.[3][4] This technical guide provides a comprehensive overview of the cellular pathways modulated by UMI-77, with a focus on its mechanism of action in inducing apoptosis. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts in this area.

Core Mechanism of Action: Mcl-1 Inhibition and Induction of Apoptosis

UMI-77 exerts its cytotoxic effects by binding with high affinity to the BH3-binding groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic proteins of the Bcl-2 family, primarily Bax and Bak.[1][5][6] In healthy cells, Mcl-1 sequesters Bax and Bak, preventing their oligomerization and the subsequent initiation of the intrinsic apoptotic cascade. By competitively inhibiting this interaction, UMI-77 liberates Bax and Bak.[1][7]

Freed from Mcl-1, Bax and Bak undergo a conformational change, leading to their insertion into the outer mitochondrial membrane.[1][8] This event triggers mitochondrial outer membrane permeabilization (MOMP), a critical point of no return in the apoptotic process. MOMP results in the release of pro-apoptotic factors, including cytochrome c and Smac/DIABLO, from the mitochondrial intermembrane space into the cytoplasm.[1][6]

Cytosolic cytochrome c binds to Apaf-1, initiating the formation of the apoptosome. This complex then recruits and activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.[9][10] These effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[1][8]

Recent studies have also revealed that UMI-77 can induce mitophagy, the selective autophagic removal of mitochondria, in a manner that is independent of apoptosis at sub-lethal doses. This process is mediated by the interaction of Mcl-1 with LC3A, a key protein in autophagy.[11][12]

Data Presentation

UMI-77 Binding Affinity and Inhibitory Concentrations

| Parameter | Value | Reference |

| Ki for Mcl-1 | 490 nM | [1][5][6] |

| IC50 for Mcl-1/Bax interaction | 1.43 µM | [2][7][13] |

In Vitro Cytotoxicity of UMI-77 in Pancreatic Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Reference |

| BxPC-3 | 3.4 | [1] |

| Panc-1 | 4.4 | [1] |

| MiaPaCa-2 | 12.5 | [1] |

| AsPC-1 | 16.1 | [1] |

| Capan-2 | 5.5 | [3] |

Mandatory Visualizations

Signaling Pathway of UMI-77 Induced Apoptosis

Caption: UMI-77 inhibits Mcl-1, leading to Bax/Bak activation, mitochondrial outer membrane permeabilization, and subsequent caspase-dependent apoptosis.

Experimental Workflow for Assessing UMI-77 Efficacy

Caption: A typical in vitro workflow to evaluate the anti-cancer effects of UMI-77, from cell treatment to data analysis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[14][15]

1. Cell Seeding:

-

Seed pancreatic cancer cells (e.g., BxPC-3, Panc-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

2. UMI-77 Treatment:

-

Prepare serial dilutions of UMI-77 in culture medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the UMI-77 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest UMI-77 treatment.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, protected from light.

4. Formazan Solubilization:

-

After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the log of the UMI-77 concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is based on standard procedures for flow cytometric analysis of apoptosis.[16][17][18][19]

1. Cell Treatment and Harvesting:

-

Seed and treat cells with UMI-77 as described in the cell viability assay protocol.

-

After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

2. Cell Washing:

-

Wash the cells twice with ice-cold PBS. Centrifuge at 300 x g for 5 minutes after each wash and discard the supernatant.

3. Annexin V and PI Staining:

-

Resuspend the cell pellet in 100 µL of 1x Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

4. Flow Cytometry Analysis:

-

Add 400 µL of 1x Annexin V binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

5. Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Apoptosis Markers

This protocol outlines the general steps for detecting key apoptotic proteins.[10][20][21][22]

1. Protein Extraction:

-

Treat cells with UMI-77 and harvest as previously described.

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The gel percentage will depend on the molecular weight of the target proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for cleaved caspase-3, full-length and cleaved PARP, Mcl-1, Bax, Bak, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Co-Immunoprecipitation (Co-IP) for Mcl-1/Bax and Mcl-1/Bak Interactions

This protocol is designed to assess the disruption of Mcl-1 protein complexes.[7][23][24]

1. Cell Lysis:

-

Treat cells with UMI-77 and harvest.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or CHAPS) with protease and phosphatase inhibitors.

2. Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G-agarose beads for 1 hour at 4°C.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add a primary antibody against Mcl-1 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G-agarose beads and incubate for another 2-4 hours at 4°C.

3. Washing and Elution:

-

Pellet the beads by centrifugation and wash them three to five times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

4. Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting as described above, using primary antibodies against Bax and Bak to detect co-immunoprecipitated proteins. The Mcl-1 antibody should be used to confirm the successful immunoprecipitation of the target protein.

Conclusion

UMI-77 represents a promising therapeutic agent that effectively targets the Mcl-1-mediated pro-survival pathway in cancer cells. By disrupting the Mcl-1/Bax and Mcl-1/Bak interactions, UMI-77 triggers the intrinsic apoptotic cascade, leading to cancer cell death. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of UMI-77 and to develop novel Mcl-1 inhibitors for cancer therapy. The dual role of UMI-77 in inducing both apoptosis and mitophagy warrants further investigation to fully elucidate its complex cellular effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Detailed tissue expression of bcl-2, bax, bak and bcl-x in the normal human pancreas and in chronic pancreatitis, ampullary and pancreatic ductal adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous knock-down of Bcl-xL and Mcl-1 induces apoptosis through Bax activation in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MCL1 MCL1 apoptosis regulator, BCL2 family member [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. bax, but not bcl-2, influences the prognosis of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UMI-77 primes glioma cells for TRAIL-induced apoptosis by unsequestering Bim and Bak from Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Clinicopathological significance of Bcl-2 and Bax protein expression in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. apexbt.com [apexbt.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. broadpharm.com [broadpharm.com]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of UMI-77: A Selective Mcl-1 Inhibitor's Impact on Mitochondrial Membrane Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

UMI-77, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), presents a fascinating case study in mitochondrial biology.[1][2][3] Initially developed as a pro-apoptotic agent for cancer therapy, recent evidence reveals a more nuanced role for UMI-77, highlighting its ability to induce mitophagy—the selective degradation of mitochondria—often without compromising mitochondrial membrane potential (MMP), a critical indicator of mitochondrial health. This guide delves into the intricate relationship between UMI-77 and mitochondrial function, providing a comprehensive overview of its mechanism of action, quantitative effects on MMP, detailed experimental protocols for MMP assessment, and visual representations of the key signaling pathways and experimental workflows.

UMI-77: Mechanism of Action at the Mitochondrial Nexus

UMI-77 exerts its effects by binding to the BH3-binding groove of Mcl-1, an anti-apoptotic member of the Bcl-2 family residing on the outer mitochondrial membrane.[3] This action disrupts the sequestration of pro-apoptotic proteins like Bak and Bim, which can then trigger the intrinsic apoptotic pathway.[4] However, emerging research has illuminated a primary function of UMI-77 at sub-lethal concentrations: the induction of mitophagy.[2] In this context, Mcl-1 also functions as a mitophagy receptor. UMI-77 enhances the interaction between Mcl-1 and LC3A, a key protein in autophagosome formation, thereby flagging mitochondria for degradation.[2] This selective removal of damaged or superfluous mitochondria can be a pro-survival mechanism, preserving overall mitochondrial fitness.[5]

Quantitative Analysis of UMI-77's Effect on Mitochondrial Membrane Potential

A surprising and significant finding is that UMI-77, at concentrations effective for inducing mitophagy, does not typically induce mitochondrial damage or a collapse in the mitochondrial membrane potential.[6] This contrasts sharply with classical mitochondrial uncouplers like CCCP, which cause a dramatic loss of MMP. The effect of UMI-77 on MMP can, however, be context-dependent, particularly when used in combination with other therapeutic agents.

Table 1: Effect of UMI-77 on Mitochondrial Membrane Potential

| Cell Line | UMI-77 Concentration | Co-treatment | Observed Effect on MMP (ΔΨm) | Reference |

| HEK293T | 5 µM | None | No significant change | [6] |

| HeLa | 5 µM | None | No significant change | [6] |

| U87 (Glioma) | 8 µM | TRAIL (30 ng/ml) | Attenuated loss of MMP compared to control | [4] |

| A172 (Glioma) | 8 µM | TRAIL (10 ng/ml) | Attenuated loss of MMP compared to control | [4] |

Table 2: Bioactivity of UMI-77

| Parameter | Value | Target/Cell Line | Reference |

| Ki | 490 nM | Mcl-1 | [1] |

| IC50 | 3.4 µM | BxPC-3 (Pancreatic Cancer) | [1] |

| IC50 | 4.4 µM | Panc-1 (Pancreatic Cancer) | [1] |

| IC50 | 12.5 µM | MiaPaCa-2 (Pancreatic Cancer) | [1] |

| IC50 | 16.1 µM | AsPC-1 (Pancreatic Cancer) | [1] |